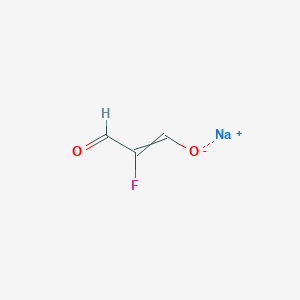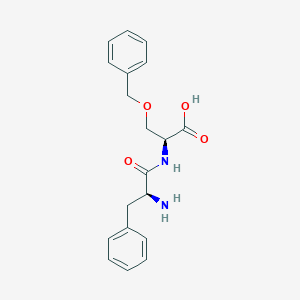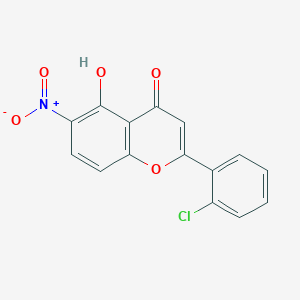
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and reactivity This compound belongs to the class of aziridinylquinones, which are characterized by the presence of aziridine rings attached to a quinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of a quinone derivative with aziridine. One common method involves the reaction of 2,5-dihydroxy-3,6-diethoxycyclohexa-2,5-diene-1,4-dione with aziridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted aziridinylquinones.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anticancer properties.
Medicine: Research has focused on its potential use as a chemotherapeutic agent due to its ability to alkylate DNA.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione involves the alkylation of DNA and other cellular components. The aziridine rings can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Similar Compounds
- 2,5-Bis(aziridin-1-yl)-3,6-dichloro-1,4-benzoquinone
- 2,5-Bis(aziridin-1-yl)-3,6-dibromo-1,4-benzoquinone
- 2,5-Bis(aziridin-1-yl)-3,6-dipropoxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural feature can influence its reactivity and biological activity, making it distinct from other aziridinylquinones.
特性
CAS番号 |
4014-60-2 |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.30 g/mol |
IUPAC名 |
2,5-bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-13-9(15-5-6-15)12(18)14(20-4-2)10(11(13)17)16-7-8-16/h3-8H2,1-2H3 |
InChIキー |
PLUJUNWBJNQCBO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCC)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14173836.png)
![10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione](/img/structure/B14173840.png)


![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)

![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)

![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)


![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
